molecular formula C9H9BrClNO B13060722 6-Bromo-8-chlorochroman-4-amine

6-Bromo-8-chlorochroman-4-amine

Cat. No.: B13060722
M. Wt: 262.53 g/mol
InChI Key: JMHCLHAHYNPNKM-UHFFFAOYSA-N
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Description

6-Bromo-8-chlorochroman-4-amine is a chemical compound with the molecular formula C₉H₉BrClNO and a molecular weight of 262.53 g/mol . This compound is characterized by the presence of bromine and chlorine atoms attached to a chroman ring, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The amine group is located at the 4-position of the chroman ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of 6-Bromo-8-chlorochroman-4-amine may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-chlorochroman-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-4-one derivatives, while substitution reactions can produce various substituted chroman-4-amines.

Scientific Research Applications

6-Bromo-8-chlorochroman-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-8-chlorochroman-4-amine involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-chlorochroman-4-amine is unique due to the specific positioning of bromine and chlorine atoms on the chroman ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

6-bromo-8-chloro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9BrClNO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2

InChI Key

JMHCLHAHYNPNKM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2Cl)Br

Origin of Product

United States

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